4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-3-N-(propan-2-yl)-1H-pyrazole-3,5-diamine
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-oxadiazole ring and a pyrazole ring. These types of compounds are often found in pharmaceuticals and other biologically active substances .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole ring, followed by the introduction of the 1,2,4-oxadiazole ring. The exact methods would depend on the specific reactants and conditions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to analyze its structure.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. It might undergo reactions at the oxadiazole or pyrazole rings, or at the other functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be determined by its molecular structure. These properties could be predicted using computational methods or determined experimentally .Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized and characterized in various studies, focusing on its chemical structure and properties. For instance, studies like "Synthesis and Characterization of 2-phenyl-5-(1-phenyl-3-(3, 4, 5-trimethoxyphenyl)-1H-pyrazol-4-yl)-1, 3, 4-oxadiazole Scaffolds for Assessing Their Medicinal Potentials" provide insight into the synthesis methods and the chemical characteristics of similar compounds (Chennapragada & Palagummi, 2018).
Antimicrobial and Antioxidant Properties
- Research has revealed the potential antimicrobial and antioxidant properties of similar compounds. For example, certain derivatives have shown significant antimicrobial and antioxidant activities, suggesting their potential use in new drug discovery and medicinal research (Chennapragada & Palagummi, 2018).
Anticancer Evaluation
- Some derivatives of this compound have been evaluated for their anticancer activity. Studies like "Design, Synthesis, and Anticancer Evaluation of 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine Derivatives" show the potential of these compounds in inhibiting cancer cell growth, which is crucial for the development of new anticancer drugs (Yakantham, Sreenivasulu, & Raju, 2019).
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is a crucial enzyme involved in the rapid hydrolysis of the neurotransmitter acetylcholine, which plays a key role in the transmission of nerve signals in the brain.
Mode of Action
The compound interacts with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase . This interaction inhibits the activity of AChE, leading to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway. This pathway is critical for many cognitive functions, including memory, attention, and learning. The enhanced cholinergic transmission resulting from AChE inhibition can potentially alleviate the cognitive symptoms associated with conditions like Alzheimer’s disease .
Result of Action
The molecular effect of this compound’s action is the inhibition of AChE, leading to increased levels of acetylcholine in the synaptic cleft . On a cellular level, this can enhance cholinergic transmission, potentially improving cognitive function in conditions characterized by cholinergic deficits, such as Alzheimer’s disease .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-N-propan-2-yl-1H-pyrazole-3,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-8(2)17-14-11(12(16)19-20-14)15-18-13(21-22-15)10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H4,16,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXVVQPPYMCYAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(NN=C3NC(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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